molecular formula C9H5N3O2 B12981400 2-(2-Nitrophenyl)malononitrile

2-(2-Nitrophenyl)malononitrile

Cat. No.: B12981400
M. Wt: 187.15 g/mol
InChI Key: GWDMDFHDMMNHQF-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)malononitrile is a nitrophenyl-substituted malononitrile derivative characterized by a malononitrile core (two cyano groups attached to a central carbon) and a 2-nitrophenyl substituent. This compound is notable for its electron-withdrawing nitro group in the ortho position, which significantly influences its electronic properties and reactivity. It has been studied in the context of organic electronics, particularly as a precursor or acceptor unit in non-fullerene acceptors (NFAs) for solar cells . For example, Nawar et al. (2021) synthesized (2-(2-(2-nitrophenyl)diazenyl)malononitrile) (NPDAM), a derivative, and demonstrated its use in hybrid solar cells, achieving nanostructured films with an average particle size of 39 nm . The ortho-nitro group enhances charge separation and reduces recombination in photovoltaic applications due to its strong electron-withdrawing effect and steric interactions .

Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

2-(2-nitrophenyl)propanedinitrile

InChI

InChI=1S/C9H5N3O2/c10-5-7(6-11)8-3-1-2-4-9(8)12(13)14/h1-4,7H

InChI Key

GWDMDFHDMMNHQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Nitrophenyl)malononitrile can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between 2-nitrobenzaldehyde and malononitrile in the presence of a base such as piperidine or triethylamine. The reaction typically occurs in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of 2-(2-Nitrophenyl)malononitrile may involve continuous flow processes to ensure high yield and purity. The use of solid catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)malononitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form 2-(2-aminophenyl)malononitrile.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Reduction: 2-(2-Aminophenyl)malononitrile.

    Substitution: Various substituted malononitrile derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Nitrophenyl)malononitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)malononitrile involves its ability to participate in various chemical reactions due to the presence of reactive nitrile and nitro groups. These functional groups allow the compound to undergo nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Malononitrile derivatives are widely explored for their tunable electronic properties, which depend on substituent type, position, and conjugation. Below is a systematic comparison of 2-(2-nitrophenyl)malononitrile with structurally related compounds:

Substituent Position Effects

  • 2-(4-Nitrobenzylidene)malononitrile (): The nitro group in the para position reduces steric hindrance compared to the ortho isomer. Exhibits stronger π-conjugation due to the linear alignment of the nitro group with the aromatic ring, enhancing charge-transfer properties. Used in molecular devices and as a precursor for spiro compounds and chromophores .
  • 2-(3-Nitrophenyl)malononitrile: The meta-nitro group creates intermediate electronic effects between ortho and para isomers. Less studied but expected to show moderate hyperpolarizability in nonlinear optical (NLO) applications due to asymmetric charge distribution.

Electronic and Optical Properties

Table 1 summarizes key electronic parameters of select malononitrile derivatives:

Compound HOMO-LUMO Gap (eV) First Hyperpolarizability (βtot, a.u.) Application Reference
2-(2-Nitrophenyl)malononitrile 3.2–3.5* 1,250* Solar cells, NLO materials
2-(4-Nitrobenzylidene)malononitrile 2.8–3.0 980 Molecular devices
2-(Ethoxymethylene)malononitrile 4.1 320 Synthetic intermediates
IC-m2Cl (Dichloroindenylidene) 2.5–2.7 2,450 High-performance NFAs

*Theoretical values from DFT calculations in .

  • Key Findings: The ortho-nitro derivative has a higher HOMO-LUMO gap than para-nitro analogs, suggesting reduced electron delocalization due to steric effects . IC-m2Cl (a dichloroindenylidene malononitrile) exhibits superior hyperpolarizability (βtot = 2,450 a.u.), making it more suitable for NLO applications than nitro-substituted derivatives .

Performance in Solar Cells

  • NPDAM-based solar cells (Au/NPDAM/p-Si/Al): Achieved a power conversion efficiency (PCE) of ~5.2%, attributed to the ortho-nitro group’s charge-transport enhancement .
  • IC-m2Cl-based NFAs : Demonstrated PCE >15% in bulk heterojunction solar cells, outperforming nitro derivatives due to optimized crystallinity and charge mobility .

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